7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one
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Overview
Description
7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one: is a complex organic compound with significant biological and chemical properties It is known for its unique structure, which includes multiple hydroxyl groups and glycosidic linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one typically involves multiple steps, including glycosylation reactions. The starting materials often include flavonoid aglycones and glycosyl donors. The reaction conditions usually require the presence of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using bioreactors. The use of immobilized enzymes or microbial fermentation can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming various esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding glycosylation reactions and the behavior of flavonoid derivatives .
Biology
Biologically, the compound exhibits various bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often used in studies related to cellular signaling pathways and enzyme inhibition .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It has shown promise in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders due to its bioactive properties.
Industry
Industrially, the compound is used in the production of pharmaceuticals, nutraceuticals, and functional foods. Its antioxidant properties make it a valuable additive in food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one involves its interaction with various molecular targets. The compound can modulate cellular signaling pathways by inhibiting specific enzymes or receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 7-{[6-Deoxy-2-O-(2-methoxybenzoyl)-alpha-l-mannopyranosyl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4h-chromen-3-yl 6-deoxy-alpha-l-mannopyranosyl-(1->2)-[6-deoxy-alpha-l-mannopyranosyl-(1->6)]-beta-d-galactopyranoside
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4h-chromen-3-yl 6-deoxy-alpha-l-mannopyranosyl-(1->3)-beta-d-xylopyranoside
Uniqueness
The uniqueness of 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one lies in its specific glycosidic linkages and the presence of multiple hydroxyl groups. These structural features contribute to its distinct bioactivities and reactivity compared to other similar compounds.
Biological Activity
The compound 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one , also known as Rhoifolin , is a flavonoid glycoside primarily isolated from various plant sources, including Litchi chinensis. This article examines its biological activities, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H32O14
- Molecular Weight : 580.5 g/mol
- CAS Number : 17353-03-6
- Physical Properties :
- Density: 1.76 g/cm³
- Boiling Point: 934.7 °C
- Flash Point: 310.4 °C
Antioxidant Properties
Rhoifolin exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress related to various diseases. Studies have shown that it can scavenge free radicals effectively, potentially reducing the risk of chronic diseases associated with oxidative damage .
Cytotoxic Effects
Research indicates that Rhoifolin demonstrates cytotoxic effects against several cancer cell lines. For instance:
- A549 (lung cancer) : IC50 = 0.53 μM
- HeLa (cervical cancer) : IC50 = 0.051 μM
These findings suggest that Rhoifolin may be a promising candidate for anticancer therapies due to its potency against these cell lines .
Neuroprotective Effects
Rhoifolin has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with neuronal survival and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Anti-inflammatory Activity
The compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as NF-κB and TNF-α. This activity is relevant in the context of inflammatory diseases and conditions where chronic inflammation plays a critical role .
The mechanisms underlying the biological activities of Rhoifolin involve several pathways:
- Antioxidant Pathways : Activation of Nrf2 signaling leads to increased expression of antioxidant enzymes.
- Apoptosis Induction : Modulation of Bcl-2 family proteins and caspase activation contributes to its cytotoxic effects on cancer cells.
- Neuroprotection : Interaction with GABA receptors may enhance neuronal resilience against excitotoxicity .
Case Studies and Research Findings
Properties
CAS No. |
29838-68-4 |
---|---|
Molecular Formula |
C27H32O14 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16?,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |
InChI Key |
DFPMSGMNTNDNHN-JJLSSNRUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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